1,2-Dihydroaceanthrylen-2-OL
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Overview
Description
1,2-Dihydroaceanthrylen-2-OL is an organic compound that belongs to the class of alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to a dihydroaceanthrylene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dihydroaceanthrylen-2-OL can be synthesized through several methods. One common approach involves the use of Grignard reagents. For example, the reaction of a suitable dihydroaceanthrylene derivative with a Grignard reagent followed by hydrolysis can yield this compound . The reaction typically requires anhydrous conditions and a suitable solvent like diethyl ether or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process often includes steps such as halogenation, Grignard reaction, and hydrolysis. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,2-Dihydroaceanthrylen-2-OL undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: SOCl2, PBr3, reflux conditions.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Hydrocarbons.
Substitution: Alkyl halides.
Scientific Research Applications
1,2-Dihydroaceanthrylen-2-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Dihydroaceanthrylen-2-OL involves its interaction with specific molecular targets and pathways. It can act as a nucleophile in various reactions due to the presence of the hydroxyl group. The compound may also interact with enzymes and receptors, influencing biological processes .
Comparison with Similar Compounds
Similar Compounds
1,2-Dihydroxynaphthalene: Similar structure but with two hydroxyl groups.
2-Naphthol: A naphthalene derivative with a hydroxyl group at the 2-position.
Uniqueness
1,2-Dihydroaceanthrylen-2-OL is unique due to its specific dihydroaceanthrylene structure, which imparts distinct chemical and physical properties.
Properties
CAS No. |
90047-30-6 |
---|---|
Molecular Formula |
C16H12O |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
1,2-dihydroaceanthrylen-2-ol |
InChI |
InChI=1S/C16H12O/c17-15-9-14-12-6-2-1-4-10(12)8-11-5-3-7-13(15)16(11)14/h1-8,15,17H,9H2 |
InChI Key |
IJVHBLPVEXXSPD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=CC=CC3=CC4=CC=CC=C4C1=C32)O |
Origin of Product |
United States |
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